molecular formula C5H10O B178693 (Z)-2-Methyl-2-buten-1-ol CAS No. 19319-26-7

(Z)-2-Methyl-2-buten-1-ol

Cat. No.: B178693
CAS No.: 19319-26-7
M. Wt: 86.13 g/mol
InChI Key: NEJDKFPXHQRVMV-HYXAFXHYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-2-Methyl-2-buten-1-ol can be synthesized through several methods. One common method involves the reaction of isoprene with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is produced through the hydroformylation of isoprene, followed by hydrogenation. This process involves the use of high-pressure reactors and specific catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methyl-2-buten-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-2-Methyl-2-buten-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Methyl-2-buten-1-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding aldehydes or carboxylic acids. In reduction reactions, it interacts with reducing agents to form saturated alcohols. The specific molecular targets and pathways depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

(Z)-2-Methyl-2-buten-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of chemical reactions and applications.

Properties

CAS No.

19319-26-7

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(Z)-2-methylbut-2-en-1-ol

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3-

InChI Key

NEJDKFPXHQRVMV-HYXAFXHYSA-N

SMILES

CC=C(C)CO

Isomeric SMILES

C/C=C(/C)\CO

Canonical SMILES

CC=C(C)CO

Key on ui other cas no.

4675-87-0

Pictograms

Flammable; Irritant

Synonyms

(E)-2-methyl-2-buten-1-ol
2-methyl-2-buten-1-ol
2-methyl-2-buten-1-ol, (E)-isomer
2-methyl-2-buten-1-ol, (Z)-isome

Origin of Product

United States

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